1-(bromomethyl)-4-(methoxymethyl)benzene
Description
1-(Bromomethyl)-4-(methoxymethyl)benzene (CAS: Not explicitly provided; see for product details) is a brominated aromatic compound featuring a methoxymethyl group at the para position of the benzene ring. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis. The methoxymethyl group is electron-donating, which moderates the electrophilicity of the adjacent bromomethyl group, enabling controlled participation in nucleophilic substitutions, cross-coupling reactions, and homologation processes . High-purity batches are commercially available for research and industrial applications, underscoring its importance in medicinal chemistry and agrochemical development .
Properties
CAS No. |
95349-71-6 |
|---|---|
Molecular Formula |
C9H11BrO |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(methoxymethyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR) to form corresponding substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like alcohols, amines, or thiols.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
1-(Bromomethyl)-4-(methoxymethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(bromomethyl)-4-(methoxymethyl)benzene exerts its effects involves the reactivity of its functional groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The methoxymethyl group can undergo oxidation or reduction, allowing for the formation of various derivatives with different chemical properties .
Comparison with Similar Compounds
1-(Bromomethyl)-4-(trifluoromethoxy)benzene
- Substituent : Trifluoromethoxy (electron-withdrawing, -I effect).
- Reactivity : Enhanced leaving-group ability due to electron withdrawal, facilitating nucleophilic substitutions.
- Applications : Critical in synthesizing antitubercular agent PA-824 and the pesticide flufenerim .
- Yield : Used in multi-step syntheses with moderate yields (e.g., 40% overall yield for flufenerim) .
1-(Bromomethyl)-3,5-dimethoxybenzene
- Substituent : Two methoxy groups (meta positions, electron-donating, +M effect).
- Reactivity : Steric hindrance from meta substituents slows reactions, but high yields (up to 96%) are achievable in phosphonate syntheses .
- Applications : Used in P-N bond-forming reactions for bioactive molecules .
Steric and Functional Group Variations
1-(Bromomethyl)-4-(tert-butyl)benzene
1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
- Substituent: 4-Methoxyphenoxy (para position, electron-donating).
- Reactivity : Participates in C–C bond insertion reactions with diazo compounds (59% yield) .
Positional Isomerism
1-Bromo-4-methoxy-2-(1-phenylethenyl)benzene
- Substituent : Ethenyl and methoxy groups (ortho and para positions).
- Reactivity : Extended conjugation alters electronic properties, enabling use in heterocyclic syntheses .
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing Groups : Trifluoromethoxy derivatives exhibit superior leaving-group ability, enabling efficient synthesis of pharmaceuticals .
- Steric Effects : Bulky substituents (e.g., tert-butyl) necessitate optimized reaction conditions to mitigate steric hindrance .
- Yield Variability : High yields (e.g., 96% in ) often correlate with electron-donating substituents, whereas complex syntheses (e.g., flufenerim) yield less due to multi-step processes .
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